molecular formula C14H20N2O5S2 B2565127 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-25-7

4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2565127
CAS No.: 906155-25-7
M. Wt: 360.44
InChI Key: NEUGCQPHYANBLI-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions . The reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane as both a solvent and a reactant. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base drives the reaction to completion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl groups, potentially altering the compound’s reactivity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfonamides .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[45]decane is unique due to its dual sulfonyl groups and spirocyclic structure, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

4-(benzenesulfonyl)-8-methylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-22(17,18)15-9-7-14(8-10-15)16(11-12-21-14)23(19,20)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUGCQPHYANBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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